2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide dihydrochloride
Description
Chemical Identification and Structural Elucidation
Systematic Nomenclature and IUPAC Conventions
The IUPAC name for this compound is 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide dihydrochloride . The naming adheres to the following hierarchy:
- Core structure : Acetamide (CH₃CONH–)
- Substituents :
- 2-(methylamino) : A methyl group and an amine attached to the acetamide’s carbon
- N-(4-methylpyridin-2-yl) : A 4-methylpyridine ring connected via the amide nitrogen
- Counterions : Two hydrochloric acid molecules (dihydrochloride salt)
The pyridine ring is numbered such that the amide nitrogen attaches at position 2, with a methyl group at position 4.
Molecular Formula and Weight Analysis
Key Breakdown :
Crystalline Structure and Salt Formation Mechanisms
The compound crystallizes as a dihydrochloride salt, stabilized by two HCl molecules. The salt formation involves:
- Protonation of the methylamino group : The secondary amine (–NH–CH₃) reacts with HCl to form a quaternary ammonium ion (–NH₂+–CH₃).
- Protonation of the pyridine nitrogen : The lone pair on pyridine’s nitrogen (position 2) accepts a proton, generating a pyridinium cation.
Structural Features :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Notes :
- The NH₂+ protons are typically absent in ¹H NMR due to rapid exchange with D₂O.
- ¹³C NMR would show carbonyl (δ 165–175 ppm) and pyridine carbons (δ 145–155 ppm).
Infrared Spectroscopy (IR)
Key Absences : Free NH stretches (3300 cm⁻¹) due to salt formation.
Mass Spectrometry (MS)
| Fragment | m/z (Relative Intensity) | Origin |
|---|---|---|
| [M – 2HCl]⁺ | 179.1 (100%) | Free base (C₉H₁₃N₃O) |
| [C₈H₉N₂O]⁺ | 147.1 (30%) | Loss of acetamide group |
| [C₅H₈N]⁺ | 84.1 (20%) | Pyridine fragment with methyl groups |
Properties
IUPAC Name |
2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-7-3-4-11-8(5-7)12-9(13)6-10-2;;/h3-5,10H,6H2,1-2H3,(H,11,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSMWIZULSRGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CNC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide dihydrochloride typically involves the reaction of 4-methylpyridine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-methylpyridine, methylamine, acetic anhydride.
Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Research
- The compound is being investigated for its potential role as a pharmacological agent due to its structural similarity to known drug scaffolds. Its ability to interact with biological targets makes it a candidate for drug development, particularly in treating neurological disorders.
-
Neuropharmacology
- Preliminary studies suggest that 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide dihydrochloride may exhibit neuroprotective properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems, which is crucial in conditions like depression and anxiety disorders .
- Chemical Biology
Case Study 1: Neuroprotective Effects
A study published in PubMed explored the neuroprotective effects of related compounds in models of neurodegeneration. The findings indicated that similar pyridine-based compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting potential therapeutic avenues for this compound in treating neurodegenerative diseases .
Case Study 2: Synthesis and Modification
Research conducted by Enamine highlighted the synthesis of various derivatives of this compound, showcasing its adaptability in creating new chemical entities with enhanced pharmacological profiles. These derivatives were tested for their binding affinity to specific receptors, demonstrating the compound's utility in drug discovery .
Data Tables
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Structural Differences
- Backbone Modifications: The target compound shares the acetamide core with alachlor and compound 276 but differs in substituents. The methylamino group (CH₃NH-) replaces the chloro or alkoxy groups in analogues, altering hydrogen-bonding capacity and electronic properties .
- Pyridine vs.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- Solubility : The dihydrochloride form of the target compound improves aqueous solubility compared to neutral analogues like compound 533 or alachlor .
Biological Activity
2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide dihydrochloride, a compound with the molecular formula C9H15Cl2N3O, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 4-methylpyridine with methylamine and acetic anhydride, typically in solvents like ethanol or methanol at temperatures between 50-70°C. The purification process involves recrystallization or chromatography techniques to ensure high purity.
| Property | Value |
|---|---|
| Molecular Formula | C9H15Cl2N3O |
| IUPAC Name | This compound |
| CAS Number | 1955507-29-5 |
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound possesses broad-spectrum antibacterial properties, particularly against Gram-positive bacteria .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM . The structure-activity relationship (SAR) studies indicate that substitutions on the pyridine ring can enhance the antifungal properties.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors within microbial cells. This interaction may lead to the inhibition of essential cellular processes, thereby exerting its antibacterial and antifungal effects.
Potential Targets
- Enzymes : Inhibition of bacterial cell wall synthesis enzymes.
- Receptors : Interaction with membrane-bound receptors affecting cell permeability.
Study on Antimicrobial Efficacy
A study conducted by researchers examined the antimicrobial efficacy of several pyridine derivatives, including our compound of interest. The results indicated that modifications in the molecular structure significantly influenced the antimicrobial potency against both bacterial and fungal strains .
Comparative Analysis with Similar Compounds
Comparative studies have been performed to evaluate the biological activity of similar compounds, such as N-(4-methylpyridin-2-yl)acetamide and other methylamino derivatives. These studies highlight the unique properties of our compound, which may provide insights into its specific applications in drug development and industrial use .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide dihydrochloride?
- Methodological Answer : The synthesis typically involves two stages: (1) Formation of the acetamide core via nucleophilic substitution, where 2-chloro-N-(4-methylpyridin-2-yl)acetamide reacts with methylamine under reflux in ethanol. (2) Salt formation by treating the free base with hydrochloric acid to yield the dihydrochloride form. Reaction progress is monitored via TLC, and intermediates are purified via recrystallization .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) confirms connectivity and functional groups. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. Purity is assessed via HPLC with UV detection at 254 nm. For crystalline forms, X-ray diffraction provides absolute stereochemical confirmation .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : The dihydrochloride salt enhances water solubility (tested via shake-flask method in PBS at pH 7.4). Stability is evaluated using accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic stability at varying pH (1–10) identifies optimal storage conditions .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., ambiguous NMR peaks) be resolved for this compound?
- Methodological Answer : Ambiguities in ¹H NMR (e.g., overlapping pyridinium signals) are resolved using 2D NOESY to assess spatial proximity or deuterium exchange experiments to identify labile protons. Dynamic NMR at variable temperatures can clarify conformational exchange in the methylamino group .
Q. What are the potential biological targets of this compound, and how can interaction assays be designed?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts affinity for G protein-coupled receptors (GPCRs) due to structural analogs . In vitro assays include:
- Kinase inhibition : ATPase-Glo™ assay with recombinant kinases.
- GPCR activation : cAMP accumulation or calcium flux assays in HEK293 cells transfected with target receptors .
Q. How does the reaction mechanism vary under acidic vs. basic conditions during derivatization?
- Methodological Answer : Under acidic conditions (HCl/EtOH), the methylamino group acts as a nucleophile, favoring SN2 substitution at the acetamide’s α-carbon. In basic conditions (K₂CO₃/DMF), deprotonation of the pyridinyl NH group can lead to unexpected ring-opening side reactions. Reaction pathways are validated using LC-MS tracking of intermediates .
Q. What crystallographic data are available for this compound, and how does crystal packing influence its reactivity?
- Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonds between the acetamide NH and chloride ions. This packing stabilizes the protonated amine, reducing susceptibility to oxidation. Hirshfeld surface analysis quantifies non-covalent interactions .
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
- Methodological Answer : Systematic SAR studies involve:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyridine’s 4-position to modulate lipophilicity (clogP calculated via ChemAxon).
- Bioisosteric replacement : Replacing the methylamino group with ethylamino or cyclopropylamino to assess steric effects on target binding.
- Activity cliffs : Parallel synthesis of 50+ analogs followed by high-throughput screening against kinase panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
